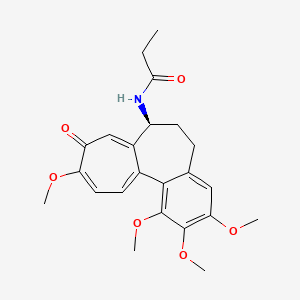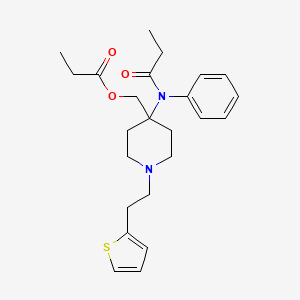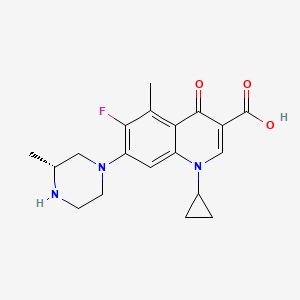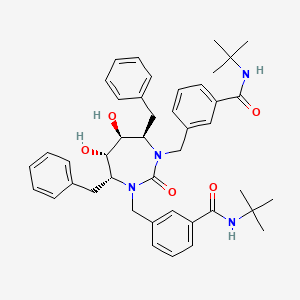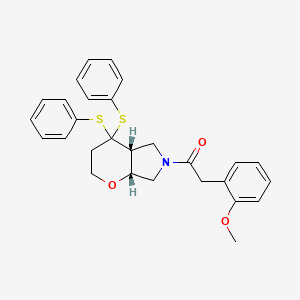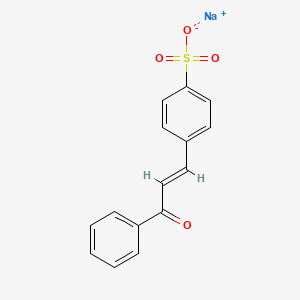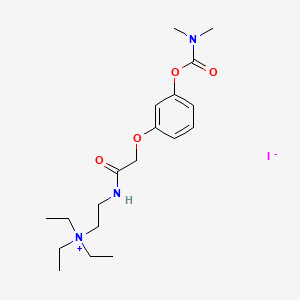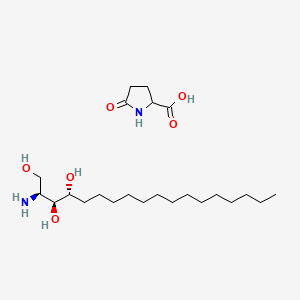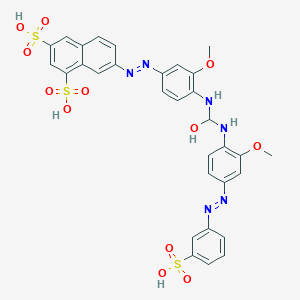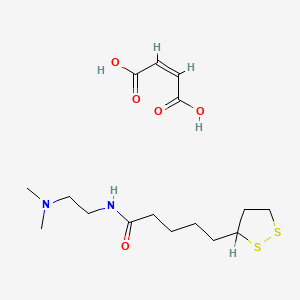
(+/-)-Thioctamidoethyl dimethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
Mecanismo De Acción
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Propiedades
Número CAS |
865661-00-3 |
|---|---|
Fórmula molecular |
C16H28N2O5S2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
SMILES isomérico |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


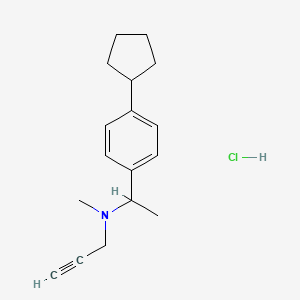
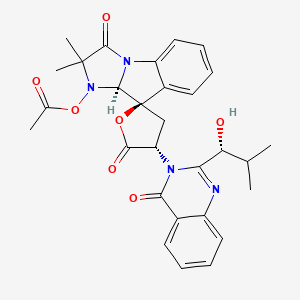
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
